molecular formula C21H21NO5 B148047 Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate CAS No. 137427-81-7

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

Cat. No. B148047
M. Wt: 367.4 g/mol
InChI Key: VOXWPPFAFMCDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as EMOPP, is a synthetic compound that has been widely used in scientific research. EMOPP is a member of the pyrrolidinecarboxylate family and has a molecular weight of 389.45 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism Of Action

The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is not well understood. However, studies have shown that it can act as a chelating agent, forming complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, leading to changes in their structure and function.

Biochemical And Physiological Effects

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. It has also been shown to have low toxicity and is relatively inexpensive. However, one of the limitations of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is that its mechanism of action is not well understood, making it difficult to interpret experimental results.

Future Directions

For the study of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate include the development of metal complexes and the investigation of its mechanism of action and potential therapeutic applications.

Synthesis Methods

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzoyl chloride with ethyl 2-oxo-4-phenyl-3-pyrrolidinecarboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts to achieve the desired product.

Scientific Research Applications

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrrolidinecarboxylic acid derivatives. Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has also been used as a ligand in the preparation of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.

properties

CAS RN

137427-81-7

Product Name

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3

InChI Key

VOXWPPFAFMCDST-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

synonyms

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

Origin of Product

United States

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